POLYALUMINUM CHLORIDE HYDROXIDE SULFATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is an inorganic compound that combines the properties of aluminium chloride, aluminium hydroxide, and aluminium sulfate. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white or yellowish solid and is highly soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE can be synthesized through the reaction of aluminium chloride with aluminium hydroxide and sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, aluminium chloride hydroxide sulfate is produced by reacting aluminium chloride with aluminium hydroxide in the presence of sulfuric acid. The reaction is carried out in large reactors where temperature and pH are carefully monitored to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Substitution Reagents: Various acids and bases can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminium oxide, while substitution reactions can yield various aluminium salts .

Wissenschaftliche Forschungsanwendungen

POLYALUMINUM CHLORIDE HYDROXIDE SULFATE has a wide range of applications in scientific research:

Chemistry: Used as a coagulant in water treatment processes to remove impurities and suspended particles.

Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.

Medicine: Utilized in antiperspirants and deodorants due to its ability to block sweat glands.

Industry: Applied in the paper and textile industries for sizing and as a mordant in dyeing processes .

Wirkmechanismus

The mechanism of action of aluminium chloride hydroxide sulfate involves its ability to form complexes with various molecules. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it enhances the immune response by forming a depot at the injection site, slowly releasing the antigen and stimulating a stronger immune reaction .

Vergleich Mit ähnlichen Verbindungen

Aluminium Chloride: Primarily used in chemical synthesis and as a catalyst.

Aluminium Hydroxide: Commonly used as an antacid and in vaccine formulations.

Aluminium Sulfate: Widely used in water treatment and paper manufacturing.

Uniqueness: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is unique in its ability to combine the properties of its constituent compounds, making it versatile for various applications. Its high charge density and solubility in water make it particularly effective as a coagulant in water treatment processes .

Eigenschaften

CAS-Nummer |

39290-78-3 |

|---|---|

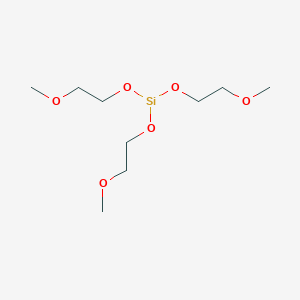

Molekularformel |

AlClHO5S-4 |

Molekulargewicht |

175.51 g/mol |

InChI |

InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |

InChI-Schlüssel |

QZLCBMPUYDLCRT-UHFFFAOYSA-J |

SMILES |

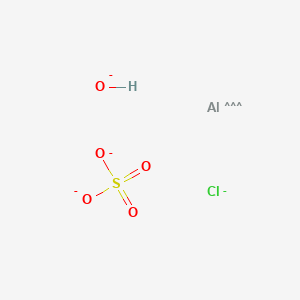

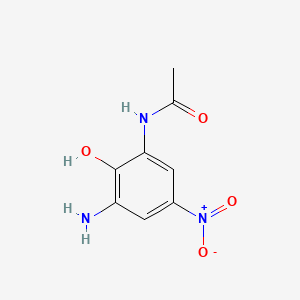

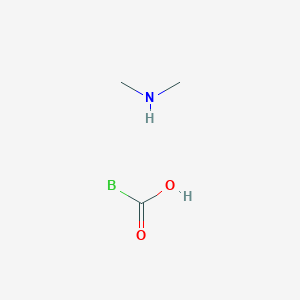

[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |

Kanonische SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

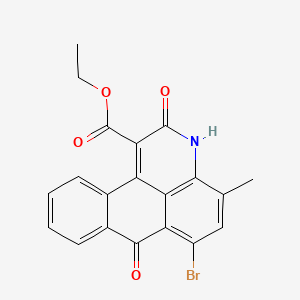

![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)